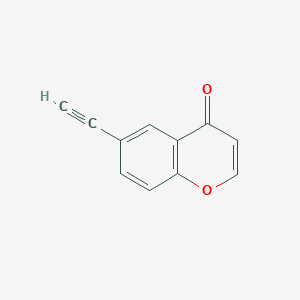
6-(Isopropyl(methyl)amino)hexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name indicates its structure: it contains a hexane backbone (six carbon atoms) with an isopropyl group (a branched three-carbon chain) attached to one of the carbons. Additionally, there’s a hydroxyl group (-OH) and a methylamino group (-NHCH3) on adjacent carbons.
- The presence of the hydroxyl group makes it an alcohol, and the amino group adds further complexity.
6-(Isopropyl(methyl)amino)hexan-2-ol: is a chemical compound with the empirical formula . It combines an alcohol group (hydroxyl) with an amino group, making it an interesting hybrid.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound might not be widely documented, it can be prepared through various methods. One approach involves the reaction of an appropriate amine (such as methylamine) with a suitable halohydrin (e.g., 2-chlorohexan-1-ol) under basic conditions.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is scarce. It’s likely that it’s synthesized in research laboratories rather than on an industrial scale.
Chemical Reactions Analysis
Reactivity: As an alcohol, 6-(Isopropyl(methyl)amino)hexan-2-ol can undergo typical alcohol reactions, including oxidation (to form aldehydes or carboxylic acids), reduction (to form alcohols or amines), and substitution (e.g., with halogens).
Common Reagents and Conditions: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) can oxidize the alcohol group. Reduction can be achieved using sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products: The specific products depend on the reaction conditions. For example, oxidation might yield an aldehyde or a carboxylic acid, while reduction could give an amine.
Scientific Research Applications
Chemistry: Researchers might use this compound as a building block for more complex molecules due to its unique combination of functional groups.
Biology and Medicine: Investigating its biological activity, potential pharmacological effects, or interactions with cellular targets could be relevant.
Industry: While not directly used in industry, understanding its properties could inform the design of related compounds.
Mechanism of Action
- Unfortunately, detailed information about its mechanism of action is not readily available. Further research would be needed to explore how it interacts with biological systems.
Comparison with Similar Compounds
Similar Compounds: Other alcohols with amino groups or isopropyl substituents might be relevant. For instance, compare it to 2-amino-2-methyl-1-propanol or other related structures.
Properties
Molecular Formula |
C10H23NO |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
6-[methyl(propan-2-yl)amino]hexan-2-ol |
InChI |
InChI=1S/C10H23NO/c1-9(2)11(4)8-6-5-7-10(3)12/h9-10,12H,5-8H2,1-4H3 |
InChI Key |
NYUGIIQFUAEHGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroethanone](/img/structure/B13519246.png)









![(1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13519299.png)



